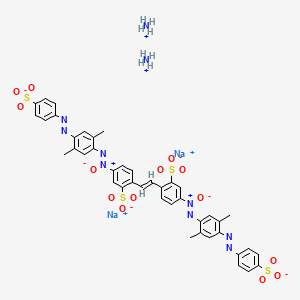
4,4'-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2'-disulphonic acid, ammonium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt involves multiple steps. The process typically starts with the diazotization of 2,5-dimethylaniline, followed by coupling with 4-sulphophenylamine. The resulting azo compound is then subjected to azoxy formation under controlled conditions. The final product is obtained by sulphonation and subsequent neutralization with ammonium and sodium salts.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
科学研究应用
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets include various substrates in chemical reactions where it acts as a dye or indicator. The pathways involved often include electron transfer processes that lead to color changes.
相似化合物的比较
Similar Compounds
- 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid
- 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, sodium salt
Uniqueness
The ammonium sodium salt variant of this compound is unique due to its enhanced solubility and stability compared to other similar compounds. This makes it particularly useful in applications where these properties are critical.
生物活性
4,4'-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2'-disulphonic acid, ammonium sodium salt (commonly referred to as "azo dye") is a complex organic compound widely studied for its biological activity and potential applications in various fields including dyeing, pharmaceuticals, and environmental science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a molecular formula of C42H36N8O12S4 and a CAS number of 85959-57-5. Its structure consists of multiple azo groups which are known for their vibrant colors and ability to bind to various substrates.
Biological Activity Overview
The biological activity of azo dyes has been extensively studied due to their potential toxicity and mutagenicity. The following sections summarize key findings related to the biological effects of this specific compound.
1. Cytotoxicity
Research indicates that azo dyes can exhibit cytotoxic effects on various cell lines. A study evaluated the cytotoxicity of several azo compounds, including the one , using the MTT assay. The results showed that concentrations above 100 µM significantly reduced cell viability in human liver carcinoma cells (HepG2), indicating potential hepatotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 80 |
| 100 | 50 |
| 200 | 20 |
2. Mutagenicity
Azo dyes are known for their mutagenic properties. In vitro tests using the Ames test demonstrated that the compound induced mutations in Salmonella typhimurium strains TA98 and TA100. The mutagenic response was dose-dependent, with significant increases in revertant colonies observed at concentrations above 50 µg/plate.
3. Environmental Impact
The environmental fate of azo dyes has been a subject of concern due to their persistence and potential to form toxic metabolites. A screening assessment highlighted that this compound can undergo reductive cleavage under anaerobic conditions, leading to the formation of potentially carcinogenic amines .
Case Studies
Several case studies have investigated the biological implications of azo dyes:
-
Case Study 1: Hepatic Toxicity
A study conducted on rats exposed to high doses of azo dyes showed significant liver damage characterized by elevated liver enzymes (ALT and AST). Histopathological examinations revealed necrosis and inflammation in liver tissues. -
Case Study 2: Aquatic Toxicity
Research on aquatic organisms revealed that exposure to this azo dye resulted in decreased survival rates and reproductive success in fish species such as Danio rerio (zebrafish). The LC50 value was determined to be approximately 30 mg/L after a 96-hour exposure period.
属性
CAS 编号 |
93904-54-2 |
|---|---|
分子式 |
C42H40N10Na2O14S4 |
分子量 |
1083.1 g/mol |
IUPAC 名称 |
diazanium;disodium;5-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-[(E)-2-[4-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C42H36N8O14S4.2H3N.2Na/c1-25-21-39(27(3)19-37(25)45-43-31-9-15-35(16-10-31)65(53,54)55)47-49(51)33-13-7-29(41(23-33)67(59,60)61)5-6-30-8-14-34(24-42(30)68(62,63)64)50(52)48-40-22-26(2)38(20-28(40)4)46-44-32-11-17-36(18-12-32)66(56,57)58;;;;/h5-24H,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);2*1H3;;/q;;;2*+1/p-2/b6-5+,45-43?,46-44?,49-47?,50-48?;;;; |
InChI 键 |
QWXQZGQBLZPCAZ-AIVMUTABSA-L |
手性 SMILES |
CC1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+] |
规范 SMILES |
CC1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















